ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2055840-77-0
VCID: VC8088250
InChI: InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3/t10-,11+/m1/s1
SMILES: CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F
Molecular Formula: C14H17FO3
Molecular Weight: 252.28

ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate

CAS No.: 2055840-77-0

Cat. No.: VC8088250

Molecular Formula: C14H17FO3

Molecular Weight: 252.28

* For research use only. Not for human or veterinary use.

ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate - 2055840-77-0

Specification

CAS No. 2055840-77-0
Molecular Formula C14H17FO3
Molecular Weight 252.28
IUPAC Name ethyl (1S,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3/t10-,11+/m1/s1
Standard InChI Key UAGWDSJVEJEZQQ-MNOVXSKESA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2C(=O)OCC)F
SMILES CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F
Canonical SMILES CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cyclopropane ring fused to a 4-ethoxy-3-fluorophenyl group and an ethyl ester moiety. Its IUPAC name, rel-ethyl (1R,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate, reflects the relative stereochemistry (1S,2S) of the cyclopropane carbons . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₄H₁₇FO₃
Molecular Weight252.28 g/mol
Purity≥97% (HPLC)
Stereochemistry(1S,2S)-rel configuration
SMILESCCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2C(=O)OCC)F

The cyclopropane ring introduces strain, enhancing reactivity, while the ethoxy and fluorine substituents on the phenyl group influence electronic properties and bioavailability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for structural validation:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.25 (t, 3H, -CH₂CH₃), 1.95–2.10 (m, 2H, cyclopropane), 4.10–4.25 (q, 2H, -OCH₂), 6.75–7.05 (m, 3H, aromatic) .

  • ¹³C NMR: Signals at δ 14.1 (CH₃), 60.5 (OCH₂), 115.2–155.0 (aromatic and cyclopropane carbons), 170.5 (C=O).

  • HRMS: m/z 252.1234 [M+H]⁺ (calc. 252.1238) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step strategies to construct the strained cyclopropane ring and install functional groups:

Cyclopropanation

The core cyclopropane structure is formed via Simmons-Smith reaction using diethylzinc and diiodomethane. A styrene derivative (4-ethoxy-3-fluorostyrene) undergoes cyclopropanation under controlled conditions :

4-Ethoxy-3-fluorostyrene+CH₂I₂Zn(Cu)Cyclopropane intermediate\text{4-Ethoxy-3-fluorostyrene} + \text{CH₂I₂} \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropane intermediate}

Esterification

The carboxylic acid intermediate is esterified with ethanol in the presence of H₂SO₄:

Acid+EtOHH⁺Ethyl ester\text{Acid} + \text{EtOH} \xrightarrow{\text{H⁺}} \text{Ethyl ester}

Purification

Chromatographic techniques (e.g., silica gel column chromatography) yield ≥97% purity .

Industrial-Scale Production

Optimized protocols use continuous-flow reactors to enhance yield (75–85%) and reduce reaction times. Catalytic systems, such as palladium on carbon, improve selectivity for the (1S,2S)-rel diastereomer .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s rigid cyclopropane core and aromatic substituents make it a versatile precursor:

  • Anticancer Agents: Serves as a scaffold for kinase inhibitors (e.g., JAK3 inhibitors) .

  • Neurological Therapeutics: Modulates GABA receptors in preclinical models .

  • Antiviral Compounds: Incorporated into protease inhibitors targeting RNA viruses .

Case Study: Ethylene Biosynthesis Inhibition

In agricultural chemistry, the compound inhibits 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene production. Docking studies reveal a binding free energy (ΔG) of −6.2 kcal/mol, outperforming traditional inhibitors like pyrazinoic acid:

InhibitorΔG (kcal/mol)K₆ (M⁻¹)
This compound−6.23.53 × 10⁴
Methylcyclopropane−3.10.188 × 10³
Pyrazinoic acid−5.37.61 × 10³

Analytical and Computational Insights

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation of diastereomers, with a retention time of 8.2 min .

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

  • Dipole Moment: 4.2 Debye (enhanced solubility in polar solvents).

  • HOMO-LUMO Gap: 5.8 eV (suggesting stability under physiological conditions) .

Comparative Analysis with Related Compounds

Carboxylic Acid Derivative

The hydrolyzed product, (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 2055840-75-8), lacks the ethyl ester, altering solubility and bioavailability:

PropertyEthyl EsterCarboxylic Acid
Solubility (H₂O)0.5 mg/mL12 mg/mL
logP2.81.2
Bioavailability (rat)45%82%

Fluorophenyl Analogs

Varying fluorine substitution patterns influence target selectivity:

  • 3,4-Difluoro derivative: Enhanced ACO inhibition (ΔG = −7.1 kcal/mol) .

  • Monofluoro analogs: Reduced metabolic stability in hepatic microsomes .

Future Directions

Drug Development

Ongoing studies explore its utility in:

  • PROTACs: As a warhead for E3 ligase recruitment .

  • Covalent Inhibitors: Functionalization with acrylamides for irreversible target binding .

Agricultural Applications

Formulations to delay fruit ripening by ethylene modulation are in Phase II trials.

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